molecular formula C12H14Cl2N2O B11951440 1-(N-(2,6-Dichlorophenyl)carbamoyl)piperidine CAS No. 60006-14-6

1-(N-(2,6-Dichlorophenyl)carbamoyl)piperidine

Cat. No.: B11951440
CAS No.: 60006-14-6
M. Wt: 273.15 g/mol
InChI Key: FHLRYSVMRZSPOI-UHFFFAOYSA-N
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Description

1-(N-(2,6-Dichlorophenyl)carbamoyl)piperidine is a chemical compound characterized by the presence of a piperidine ring bonded to a carbamoyl group, which is further substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-(2,6-Dichlorophenyl)carbamoyl)piperidine typically involves the reaction of piperidine with 2,6-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(N-(2,6-Dichlorophenyl)carbamoyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

  • Substituted phenyl derivatives.
  • Oxidized or reduced piperidine derivatives.
  • Amine and carboxylic acid derivatives from hydrolysis.

Scientific Research Applications

1-(N-(2,6-Dichlorophenyl)carbamoyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(N-(2,6-Dichlorophenyl)carbamoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine
  • 1-(N-(2,6-Diethylphenyl)carbamoyl)piperidine
  • 1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine

Uniqueness: 1-(N-(2,6-Dichlorophenyl)carbamoyl)piperidine is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

60006-14-6

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C12H14Cl2N2O/c13-9-5-4-6-10(14)11(9)15-12(17)16-7-2-1-3-8-16/h4-6H,1-3,7-8H2,(H,15,17)

InChI Key

FHLRYSVMRZSPOI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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